molecular formula C17H25N3O2 B2729383 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034473-59-9

3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2729383
CAS No.: 2034473-59-9
M. Wt: 303.406
InChI Key: ORTGDACWUOSBME-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. It features a cyclopentyl group, a pyrazin-2-yloxy moiety, and a piperidin-1-yl group, making it a complex molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:

  • Formation of the Pyrazin-2-yloxy Intermediate

      Starting Material: Pyrazine-2-ol

      Reagents: Alkyl halide (e.g., bromoalkane), base (e.g., potassium carbonate)

      Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)

  • Synthesis of Piperidin-1-yl Intermediate

      Starting Material: Piperidine

      Reagents: Alkyl halide (e.g., 3-bromopropan-1-one)

      Conditions: Reflux in an appropriate solvent (e.g., ethanol)

  • Coupling Reaction

      Starting Materials: Pyrazin-2-yloxy intermediate, piperidin-1-yl intermediate

      Reagents: Coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)

      Conditions: Room temperature in an appropriate solvent (e.g., dichloromethane)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The pyrazin-2-yloxy and piperidin-1-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazin-2-yloxy group may facilitate binding to certain proteins, while the piperidin-1-yl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-1-(3-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one
  • 3-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one

Uniqueness

3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is unique due to the presence of the pyrazin-2-yloxy group, which can confer distinct electronic and steric properties compared to pyridin-2-yloxy or pyrimidin-2-yloxy analogs. This uniqueness can result in different biological activities and pharmacological profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyclopentyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-17(8-7-14-4-1-2-5-14)20-11-3-6-15(13-20)22-16-12-18-9-10-19-16/h9-10,12,14-15H,1-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTGDACWUOSBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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